スピネトラム J

概要

説明

スピネトラムは、スピノシン系化合物に属する半合成殺虫剤です。それは、細菌Saccharopolyspora spinosaの醗酵産物から誘導されます。スピネトラムは、広域スペクトル殺虫活性、迅速な作用、および収穫前間隔が短いことで知られています。 それは、鱗翅目幼虫、葉鉱虫、アザミウマなど、さまざまな昆虫害虫の防除のために農業で広く使用されています .

2. 製法

合成経路と反応条件: スピネトラムは、遺伝子組み換えと化学合成を組み合わせた方法で合成されます。プロセスは、Saccharopolyspora spinosaの醗酵から始まり、スピノシンを生成します。スピノシンはその後、化学的に修飾されます。 主な修飾には、スピノサッドのラムノース部分のO-メチル化が含まれ、ニューラルネットワークベースの定量的構造活性相関(QSAR)と合成化学が組み合わされます .

工業生産方法: スピネトラムの工業生産は、大規模な醗酵とそれに続く化学修飾を伴います。醗酵プロセスは、スピノシンの高濃度を生成するように最適化され、その後、抽出と精製が行われます。精製されたスピノシンは、化学修飾を受けてスピネトラムを生成します。 最終製品は、懸濁液濃縮物、水和性粒剤、直接適用タブレットなど、さまざまな形態に製剤化されます .

3. 化学反応解析

反応の種類: スピネトラムは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応は、スピネトラムの合成と修飾に不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル基など、さまざまな求核剤と求電子剤が置換反応に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、スピネトラム-Jとスピネトラム-Lが含まれ、これらはスピネトラムの有効成分です .

4. 科学研究への応用

スピネトラムは、幅広い科学研究への応用があります。

化学: スピノシンの合成と修飾を研究するためのモデル化合物として使用されます。

生物学: スピネトラムは、昆虫種に対する殺虫剤の影響、特に生化学的および生理学的反応を研究するために使用されます

医学: スピネトラムを病気の媒介昆虫の防除に使用する可能性について研究が進められています。

科学的研究の応用

Efficacy Against Resistant Pests

Research has demonstrated that Spinetoram J retains effectiveness against pests that have developed resistance to conventional insecticides. For instance, studies on Plutella xylostella (diamondback moth) and Adoxophyes honmai (smaller tea tortrix) showed significant mortality rates when exposed to Spinetoram J, highlighting its potential in managing resistant pest populations .

Environmental Impact and Safety

Spinetoram J is characterized by its favorable environmental profile. It degrades through photolysis and microbial action, resulting in non-toxic byproducts such as CO₂ and H₂O . Toxicological studies indicate low acute toxicity to mammals and minimal risk of bioaccumulation . The compound has been evaluated for its effects on non-target organisms, showing low toxicity to beneficial insects while effectively controlling harmful pests.

Application Methods

Spinetoram J can be applied through various methods including foliar sprays and seed treatments. Its formulation allows for effective penetration into plant tissues, ensuring that it reaches target pests effectively. Application rates vary depending on the crop type and pest pressure but generally range from 0.5 to 1.5 kg/ha .

Case Study 1: Cabbage Pest Management

A field study evaluated the effectiveness of seed-pelletized Spinetoram J in controlling SFB (cabbage root fly) infestations in cabbage crops. The study found that treated seeds resulted in a significant reduction in pest populations and improved plant health compared to untreated controls .

| Treatment Type | Pest Population Reduction (%) | Crop Yield Improvement (%) |

|---|---|---|

| Untreated Control | 0 | 0 |

| Seed-Pelletized Spinetoram J | 85 | 40 |

Case Study 2: Toxicity Assessment in Non-Target Species

A comprehensive study assessed the impact of Spinetoram J on various non-target species, including beneficial insects like lady beetles and pollinators. The results indicated that while Spinetoram J effectively controlled target pests, it had minimal adverse effects on non-target organisms .

Regulatory Status

Spinetoram J has received regulatory approval in multiple countries, including the United States, Canada, and several European nations. Its safety profile has been reviewed by agencies such as the EPA and EFSA, which have established maximum residue levels (MRLs) for various crops .

作用機序

スピネトラムは、昆虫のニコチン性アセチルコリン受容体を混乱させることによって、殺虫効果を発揮します。この混乱は、これらの受容体の持続的な活性化につながり、継続的な神経インパルス、麻痺、そして最終的に昆虫の死を引き起こします。 関与する分子標的には、ニコチン性アセチルコリン受容体とγ-アミノ酪酸作動性塩化物チャネルが含まれます .

類似の化合物:

スピノサッド: もう1つのスピノシン系殺虫剤であるスピノサッドは、天然に存在するスピノシンAとDの混合物です。

エマメクチンベンゾエート: グルタミン酸作動性塩化物チャネルを標的とする、異なる作用機序を持つマクロライド系殺虫剤です。

アバメクチン: エマメクチンベンゾエートと同様の別のマクロライドですが、より広いスペクトルを持つ薬剤です。

スピネトラムの独自性: スピネトラムは、半合成であることが特徴であり、これにより、化学構造と特性をより細かく制御できます。スピノサッドと比較して、効力が高く、より広範囲の活性を示します。 さらに、スピネトラムは、環境的および毒性学的に好ましいプロファイルを持っているため、総合的害虫管理プログラムに適しています .

生化学分析

Biochemical Properties

Spinetoram J interacts with various enzymes, proteins, and other biomolecules. It has been observed to cause disruptions in total carbohydrates, proteins, lipids, and digestive enzymes . Moreover, significant elevations in acetylcholinesterase, α-esterase, β-esterase, acid phosphatase, alkaline phosphatase, aspartate aminotransferase, alanine aminotransferase, phenoloxidase, and chitinases were monitored .

Cellular Effects

Spinetoram J has profound effects on various types of cells and cellular processes. It influences cell function by causing disruptions in total carbohydrates, proteins, lipids, and digestive enzymes . It also causes severe histological damage of the midgut characterized by necrosis and sloughing of the epithelial lining, in addition to cytoplasmic vacuolization .

Molecular Mechanism

At the molecular level, Spinetoram J exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause disruptions in total carbohydrates, proteins, lipids, and digestive enzymes .

準備方法

Synthetic Routes and Reaction Conditions: Spinetoram is synthesized through a combination of genetic modification and chemical synthesis. The process begins with the fermentation of Saccharopolyspora spinosa to produce spinosyns, which are then chemically modified. The key modification involves the O-methylation of the rhamnose moiety of spinosad, coupled with neural network-based quantitative structure-activity relationship (QSAR) and synthetic chemistry .

Industrial Production Methods: Industrial production of spinetoram involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high concentrations of spinosyns, which are then extracted and purified. The purified spinosyns undergo chemical modification to produce spinetoram. The final product is formulated into various forms, including suspension concentrates, water-dispersible granules, and direct application tablets .

化学反応の分析

Types of Reactions: Spinetoram undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used for substitution reactions, including halogens and alkyl groups.

Major Products Formed: The major products formed from these reactions include spinetoram-J and spinetoram-L, which are the active components of spinetoram .

類似化合物との比較

Spinosad: Another spinosyn insecticide, spinosad is a naturally occurring mixture of spinosyns A and D.

Emamectin benzoate: A macrocyclic lactone insecticide with a different mode of action, targeting glutamate-gated chloride channels.

Abamectin: Another macrocyclic lactone, similar to emamectin benzoate, but with a broader spectrum of activity.

Uniqueness of Spinetoram: Spinetoram is unique due to its semi-synthetic nature, which allows for greater control over its chemical structure and properties. It has improved efficacy and a broader spectrum of activity compared to spinosad. Additionally, spinetoram has a favorable environmental and toxicological profile, making it suitable for integrated pest management programs .

生物活性

Spinetoram J is a semi-synthetic insecticide derived from spinosyns, which are natural products produced by the fermentation of Saccharopolyspora spinosa. This compound exhibits significant biological activity against various pests, particularly in agricultural contexts. This article provides an in-depth analysis of the biological activity of Spinetoram J, focusing on its mechanisms of action, efficacy against target organisms, and potential neurotoxic effects.

Spinetoram J functions primarily as a neurotoxin that targets the nicotinic acetylcholine receptors (nAChRs) in insects. The binding of spinetoram to these receptors disrupts synaptic transmission, leading to paralysis and death in susceptible species. The compound's unique structure allows it to interact with nAChRs more effectively than traditional insecticides, resulting in higher toxicity levels.

Key Findings

- Neurotoxicity : Spinetoram J has been shown to induce neurotoxicity through autophagy mechanisms in neuronal cell lines (e.g., SH-SY5Y cells). Studies indicate that exposure to spinetoram decreases cell viability significantly, with LC50 values calculated at 12.6 μM (24 hours) and 3.34 μM (48 hours) .

- AMPK/mTOR Pathway : Research has demonstrated that spinetoram activates the AMPK pathway while inhibiting mTOR signaling, promoting autophagy in treated cells .

Efficacy Against Pests

Spinetoram J exhibits high efficacy against various agricultural pests, including fleas and caterpillars. Its effectiveness can be quantified through multiple studies:

Efficacy Data Table

| Study | Target Organism | Efficacy (%) | Observation Period |

|---|---|---|---|

| Study 1 | Fleas (Ctenocephalides felis) | 100% | 48 hours post-treatment |

| Study 2 | Caterpillars (e.g., Tuta absoluta) | Decreased survival with increasing concentration | Up to 15 days |

| Study 3 | Fleas (compared to imidacloprid) | Significantly lower counts at 1 hour post-infestation | Days 7, 14, 28 |

- In studies involving cats infested with fleas, spinetoram demonstrated a 100% effectiveness against existing infestations and maintained at least 96% effectiveness through Day 37 .

- Caterpillar studies indicated that survival rates decreased significantly with increasing concentrations of spinetoram, with higher mortality observed at doses above 0.6 mg/L .

Case Study: Neurotoxicity Assessment

A recent study assessed the neurotoxic effects of spinetoram on SH-SY5Y neuronal cells. The findings revealed that spinetoram exposure led to significant downregulation of p62 and upregulation of beclin-1, indicating enhanced autophagic activity. This suggests a potential risk for neurotoxic effects in non-target organisms .

Case Study: Efficacy in Agricultural Settings

In an agricultural study focused on Tuta absoluta, sublethal concentrations of spinetoram were found to impact detoxification enzymes negatively. The activity of enzymes such as glutathione S-transferase decreased significantly over time, indicating that even sublethal doses can affect pest physiology and potentially lead to resistance development .

Toxicological Profile

Spinetoram J has been evaluated for its safety profile. Notably:

特性

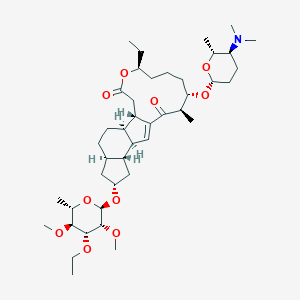

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENIMGKWNZVDA-RWGFPKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052854 | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187166-40-1 | |

| Record name | 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinetoram (major component) [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinetoram J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINETORAM J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HRU6LA8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。